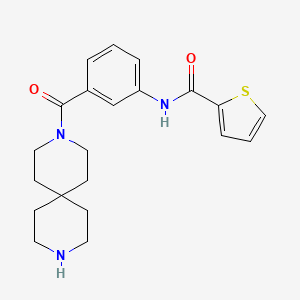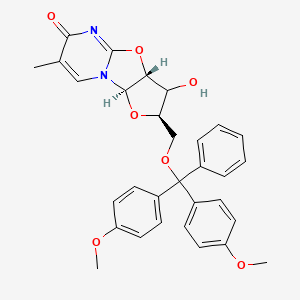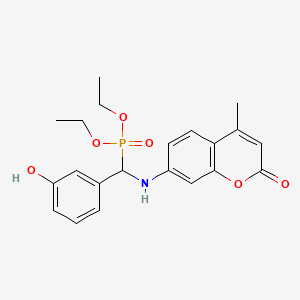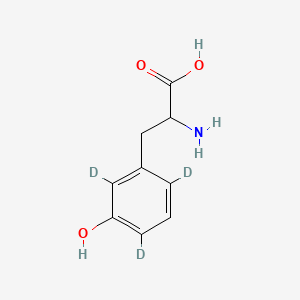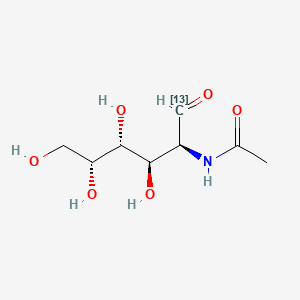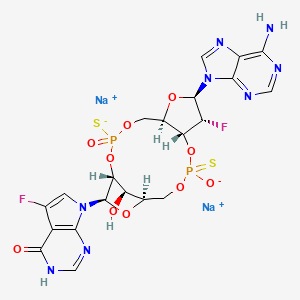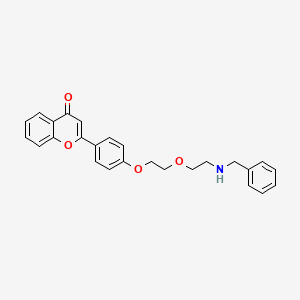
P-gp inhibitor FM04
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FM04 is a flavonoid derivative that has garnered significant attention due to its potent ability to reverse P-glycoprotein-mediated drug resistance. This compound has shown promise in enhancing the oral bioavailability of various drugs, particularly paclitaxel, a chemotherapeutic agent .
Vorbereitungsmethoden
FM04 is synthesized through the biotransformation of the flavonoid dimer FD18. The process involves specific reaction conditions that improve the physicochemical properties of the resulting compound, making it more druggable . Industrial production methods for FM04 are still under development, but the current synthetic route involves the use of specific enzymes and reaction conditions to achieve the desired transformation .
Analyse Chemischer Reaktionen
FM04 undergoes several types of chemical reactions, including:
Oxidation: FM04 can be oxidized under specific conditions to form various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: FM04 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
FM04 has a wide range of scientific research applications:
Chemistry: In chemistry, FM04 is used as a model compound to study the mechanisms of flavonoid transformations and their interactions with various enzymes.
Biology: In biological research, FM04 is used to investigate the role of P-glycoprotein in drug resistance and to develop strategies to overcome this resistance.
Wirkmechanismus
FM04 exerts its effects by modulating the activity of P-glycoprotein, a membrane protein that plays a crucial role in drug transport and resistance. FM04 inhibits the transport activity of P-glycoprotein, thereby increasing the intracellular concentration of drugs like paclitaxel. This inhibition is achieved through the interaction of FM04 with specific binding sites on P-glycoprotein, disrupting its normal function .
Vergleich Mit ähnlichen Verbindungen
FM04 is compared with other flavonoid derivatives, such as FD18, which is its parent compound. FM04 is more potent than FD18 in reversing P-glycoprotein-mediated drug resistance and has better physicochemical properties . Other similar compounds include various flavonoid dimers and their metabolites, which also exhibit P-glycoprotein modulating activity but are generally less effective than FM04 .
Eigenschaften
Molekularformel |
C26H25NO4 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[4-[2-[2-(benzylamino)ethoxy]ethoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C26H25NO4/c28-24-18-26(31-25-9-5-4-8-23(24)25)21-10-12-22(13-11-21)30-17-16-29-15-14-27-19-20-6-2-1-3-7-20/h1-13,18,27H,14-17,19H2 |
InChI-Schlüssel |
JIFJFNBTQSCGBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCOCCOC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


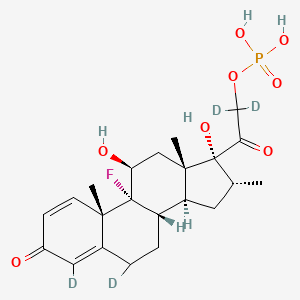
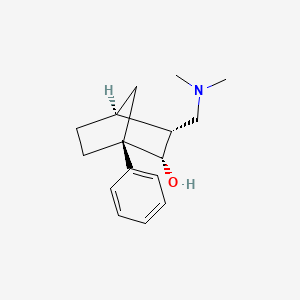
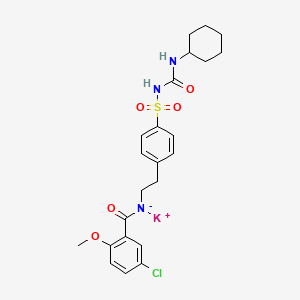
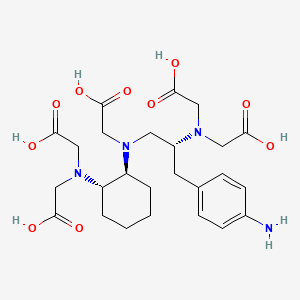
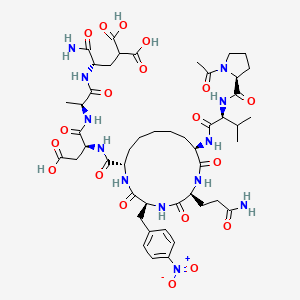

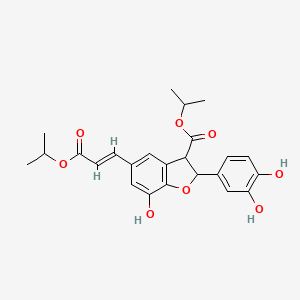
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
